tert-Butyl 5-iodo-1H-indazole-1-carboxylate CAS number
tert-Butyl 5-iodo-1H-indazole-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 5-iodo-1H-indazole-1-carboxylate (CAS: 1001907-23-8) for Advanced Drug Discovery
Introduction
The indazole scaffold is recognized in medicinal chemistry as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] This has led to the development of numerous indazole-containing bioactive molecules with pharmacological effects across a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][3] Within this important class of compounds, tert-Butyl 5-iodo-1H-indazole-1-carboxylate stands out as a particularly valuable and versatile building block for synthetic and medicinal chemists.
This guide provides a comprehensive technical overview of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, CAS number 1001907-23-8 .[4][5] We will delve into its physicochemical properties, synthesis, and mechanistic considerations. Critically, we will explore its strategic application in drug discovery, focusing on how its unique structural features—the reactive C5-iodo group and the stable N1-Boc protecting group—are leveraged to construct complex molecular architectures and accelerate the development of novel therapeutic agents.
Physicochemical Properties and Specifications
The compound is a stable, solid research chemical that serves as a key pharmaceutical intermediate.[5][6] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1001907-23-8 | [4][5] |
| Molecular Formula | C₁₂H₁₃IN₂O₂ | [4][5] |
| Molecular Weight | 344.15 g/mol | [4][5] |
| Synonyms | 1-Boc-5-iodo-1H-indazole | [5] |
| Appearance | White to yellow or grey solid | [7] |
| Storage Conditions | 2-8°C, store in a cool, dry, well-closed container | [5][6] |
| Hazard Information | Irritant | [4] |
Synthesis and Mechanistic Insights
The synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate is logically approached as a two-stage process. The first stage involves the installation of the iodine atom onto the indazole core, followed by the regioselective protection of the N1 position with a tert-butoxycarbonyl (Boc) group.
Stage 1: Synthesis of the 5-iodo-1H-indazole Core
The most common and efficient route to 5-iodo-1H-indazole begins with 5-amino-1H-indazole. The transformation is achieved via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.
The causality of this process is rooted in classical organic chemistry principles:
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Diazotization: 5-amino-1H-indazole is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0 °C).[8][9] The acid protonates the amino group, which then reacts with nitrous acid (formed in situ) to generate a stable diazonium salt.
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Iodide Displacement: The resulting diazonium salt is then introduced to a solution of potassium iodide. The iodide ion (I⁻) acts as a nucleophile, displacing the diazonium group (N₂), which is an excellent leaving group, to yield 5-iodo-1H-indazole.[8][9]
Stage 2: Regioselective N1-Boc Protection
Protecting the nitrogen atoms of the indazole ring is crucial for subsequent synthetic manipulations. However, indazoles present a challenge as they can be protected at either the N1 or N2 position.[10] For tert-Butyl 5-iodo-1H-indazole-1-carboxylate, selective N1 protection is required.
This selectivity is governed by thermodynamics. While kinetically controlled reactions under strongly basic conditions can yield a mixture of N1 and N2 isomers, thermodynamically controlled conditions favor the formation of the N1-protected product.[10] The bulky tert-butoxycarbonyl (Boc) group is sterically hindered at the more crowded N2 position, making the N1-Boc isomer the more stable, and therefore favored, product. The Boc group serves to enhance the stability of the molecule and modulate its reactivity for further functionalization.[7]
The N1-Boc Group: A Guardian of Synthesis
The Boc group is a robust protecting group that is stable under a wide range of reaction conditions, particularly those used in cross-coupling. [7]This stability ensures that the indazole nitrogen does not interfere with reactions occurring elsewhere on the molecule. Furthermore, the Boc group can be cleanly and selectively removed under mild acidic conditions, a process that is often a final step in a synthetic sequence to reveal the free N-H of the indazole core, which may be critical for biological activity. [11]
Comparative Analysis of Related Indazole Building Blocks
To fully appreciate the utility of tert-Butyl 5-iodo-1H-indazole-1-carboxylate, it is useful to compare it with other halogenated indazole analogs used in medicinal chemistry. The choice of halogen significantly impacts reactivity in cross-coupling reactions, with the C-I bond being more reactive than C-Br.
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties & Applications |
| tert-Butyl 5-iodo-1H-indazole-1-carboxylate | I (5) | C₁₂H₁₃IN₂O₂ | High reactivity in cross-coupling; ideal for rapid library synthesis. [12] |
| tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Br (5) | C₁₂H₁₃BrN₂O₂ | Slower reactivity in Suzuki-Miyaura reactions compared to the iodo analog; useful for sequential couplings. [12] |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | I (3) | C₁₂H₁₃IN₂O₂ | Positional isomer; allows for functionalization at the 3-position, leading to different SAR. |
Validated Experimental Protocols
The following protocols are provided as representative examples of the synthesis and application of this compound. Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Synthesis of 5-iodo-1H-indazole
[8]1. Diazotization: Dissolve 5-amino-1H-indazole (e.g., 5.2 g, 39.1 mmol) in 6 M hydrochloric acid (73.7 mL) and cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium nitrite (2.7 g, 39.1 mmol) in water (40 mL) dropwise, maintaining the temperature at 0 °C. 2. Iodination: In a separate flask, prepare a solution of potassium iodide (26.9 g, 162 mmol) in water (60 mL) and cool it to 0 °C. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution. 3. Reaction & Workup: Allow the reaction mixture to stir and warm to room temperature over 3 hours. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-iodo-1H-indazole.
Protocol 2: Synthesis of tert-Butyl 5-iodo-1H-indazole-1-carboxylate
-
Reaction Setup: Suspend 5-iodo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the title compound.
Conclusion
tert-Butyl 5-iodo-1H-indazole-1-carboxylate is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its indazole core provides a proven pharmacophore, while the orthogonal functionalities of the C5-iodo group and the N1-Boc protector enable a powerful and flexible synthetic platform. For researchers and scientists in drug development, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.
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